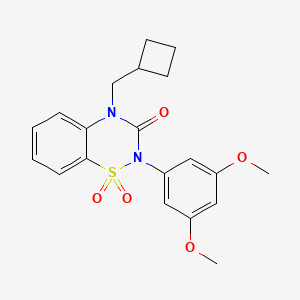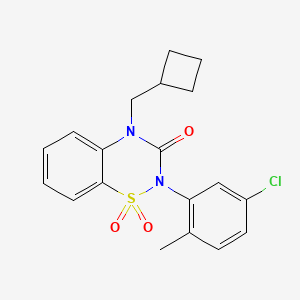
2-(5-chloro-2-methylphenyl)-4-(cyclobutylmethyl)-3,4-dihydro-2H-1??,2,4-benzothiadiazine-1,1,3-trione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-(5-chloro-2-methylphenyl)-4-(cyclobutylmethyl)-3,4-dihydro-2H-1??,2,4-benzothiadiazine-1,1,3-trione is a useful research compound. Its molecular formula is C19H19ClN2O3S and its molecular weight is 390.9 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 390.0804913 g/mol and the complexity rating of the compound is 646. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
It is known that similar compounds often interact with various enzymes and receptors in the body .
Mode of Action
This could involve binding to the target, causing a conformational change, or otherwise altering the target’s activity .
Biochemical Pathways
Similar compounds are known to affect a variety of biochemical pathways, including those involved in signal transduction, metabolism, and cell cycle regulation .
Pharmacokinetics
They are metabolized by various enzymes and excreted through the kidneys .
Result of Action
This could include changes in gene expression, protein function, or cellular signaling .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound. Factors such as pH, temperature, and the presence of other molecules can affect the compound’s stability and its ability to interact with its targets . Additionally, the compound’s action can be influenced by the physiological environment within the body, including factors such as the presence of other drugs, the individual’s metabolic state, and genetic factors .
Properties
IUPAC Name |
2-(5-chloro-2-methylphenyl)-4-(cyclobutylmethyl)-1,1-dioxo-1λ6,2,4-benzothiadiazin-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19ClN2O3S/c1-13-9-10-15(20)11-17(13)22-19(23)21(12-14-5-4-6-14)16-7-2-3-8-18(16)26(22,24)25/h2-3,7-11,14H,4-6,12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XDAQBTSUHVTGAW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)Cl)N2C(=O)N(C3=CC=CC=C3S2(=O)=O)CC4CCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19ClN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-[1-(1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)piperidin-4-yl]-3-fluoropyridine-4-carboxamide](/img/structure/B6450926.png)
![4-[(3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]-1-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]piperidine](/img/structure/B6450940.png)
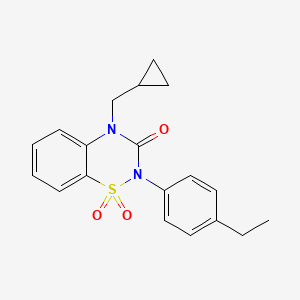
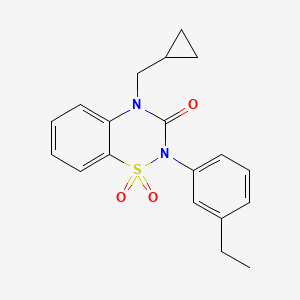
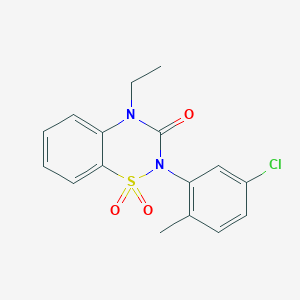
![5-cyclopropyl-N-[1-(1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)piperidin-4-yl]-1,2-oxazole-3-carboxamide](/img/structure/B6450968.png)
![N-[1-(1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)piperidin-4-yl]-6-(trifluoromethyl)pyridine-3-carboxamide](/img/structure/B6450972.png)
![tert-butyl N-{[3-(1-ethyl-1H-pyrrol-2-yl)-1,2,4-oxadiazol-5-yl]methyl}carbamate](/img/structure/B6450978.png)
![N-methyl-N-[1-(oxane-4-carbonyl)piperidin-3-yl]-3-(trifluoromethyl)pyridin-2-amine](/img/structure/B6450985.png)
![ethyl 5-methyl-2-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]-1,1-dioxo-2H-1lambda6,2,6-thiadiazine-4-carboxylate](/img/structure/B6450993.png)
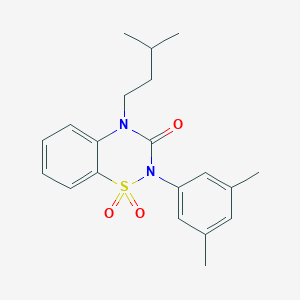
![4-{[1-(cyclohex-3-ene-1-carbonyl)azetidin-3-yl]oxy}pyridine-2-carboxamide](/img/structure/B6451019.png)
![1-methyl-4-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}piperidine](/img/structure/B6451025.png)
